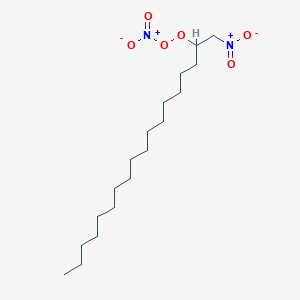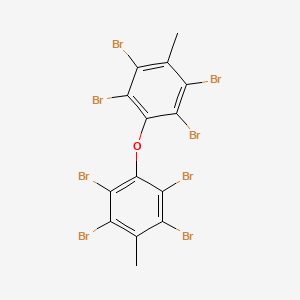
1,1'-Oxybis(2,3,5,6-tetrabromo-4-methylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Oxybis(2,3,5,6-tetrabromo-4-methylbenzene) is a brominated aromatic compound known for its high bromine content and unique structural properties. This compound is often used in various industrial applications due to its flame-retardant properties and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Oxybis(2,3,5,6-tetrabromo-4-methylbenzene) typically involves the bromination of 4-methylphenol (p-cresol) followed by an oxidative coupling reaction. The bromination process is carried out using bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of large quantities of bromine and catalysts, with careful monitoring of temperature and reaction time to optimize the production efficiency.
化学反応の分析
Types of Reactions
1,1’-Oxybis(2,3,5,6-tetrabromo-4-methylbenzene) undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.
Reduction Reactions: Products include less brominated derivatives and dehalogenated compounds.
科学的研究の応用
1,1’-Oxybis(2,3,5,6-tetrabromo-4-methylbenzene) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Widely used as a flame retardant in various materials, including plastics, textiles, and electronics.
作用機序
The mechanism of action of 1,1’-Oxybis(2,3,5,6-tetrabromo-4-methylbenzene) involves its interaction with molecular targets through its bromine atoms. The bromine atoms can form halogen bonds with various biomolecules, affecting their structure and function. Additionally, the compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components.
類似化合物との比較
Similar Compounds
- 1,1’-Oxybis(2,3,4,6-tetrabromobenzene)
- 2,2’,3,3’,4,4’,6,6’-Octabromodiphenyl ether
- 1,2,3,4-tetrabromo-5-(2,3,4,5-tetrabromophenoxy)benzene
Uniqueness
1,1’-Oxybis(2,3,5,6-tetrabromo-4-methylbenzene) is unique due to its specific bromination pattern and the presence of a methyl group, which imparts distinct chemical and physical properties. This compound’s high bromine content and stability make it particularly effective as a flame retardant compared to other similar compounds.
特性
CAS番号 |
54546-06-4 |
|---|---|
分子式 |
C14H6Br8O |
分子量 |
829.4 g/mol |
IUPAC名 |
1,2,4,5-tetrabromo-3-methyl-6-(2,3,5,6-tetrabromo-4-methylphenoxy)benzene |
InChI |
InChI=1S/C14H6Br8O/c1-3-5(15)9(19)13(10(20)6(3)16)23-14-11(21)7(17)4(2)8(18)12(14)22/h1-2H3 |
InChIキー |
LVDPDJMZPWSQLO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)C)Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


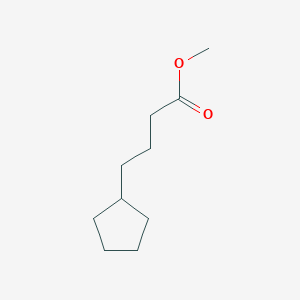

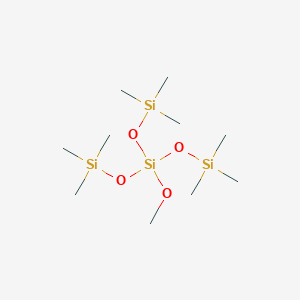

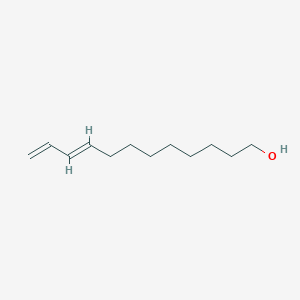
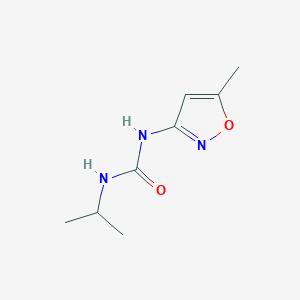
![8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one](/img/structure/B14643558.png)

![Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate](/img/structure/B14643565.png)
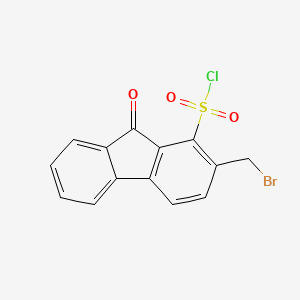
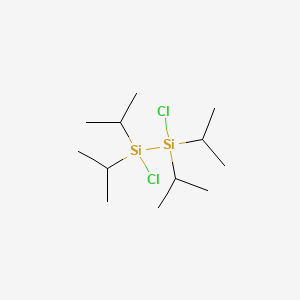
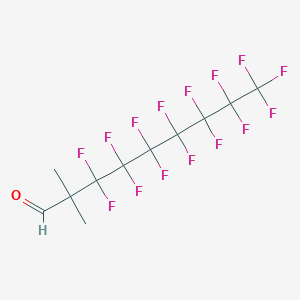
![2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B14643574.png)
